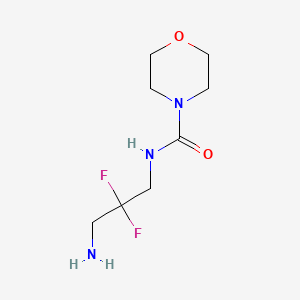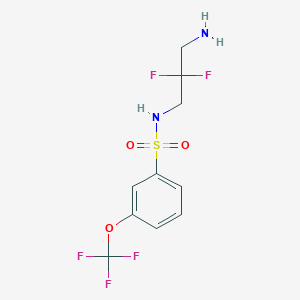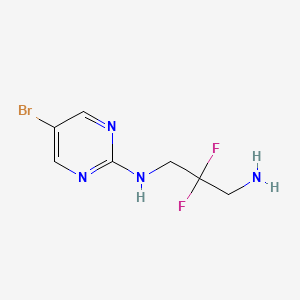![molecular formula C9H10F2N4S B6645269 2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645269.png)
2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine, commonly known as TH287, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the enzyme, NUAK1, which plays a crucial role in the regulation of cell growth and metabolism. TH287 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
TH287 works by inhibiting the activity of NUAK1, a serine/threonine kinase that is overexpressed in many types of cancer. NUAK1 plays a critical role in the regulation of cell growth and metabolism, and its overexpression is associated with poor prognosis in cancer patients. Inhibition of NUAK1 by TH287 leads to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
TH287 has been shown to have a selective inhibitory effect on NUAK1, with little or no effect on other kinases. This selectivity is important as it reduces the potential for off-target effects and toxicity. TH287 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.
Vorteile Und Einschränkungen Für Laborexperimente
TH287 has several advantages as a research tool. It is a potent and selective inhibitor of NUAK1, which makes it a valuable tool for studying the role of this kinase in cancer biology. TH287 has also been shown to enhance the efficacy of other anticancer agents, which may have important clinical implications. However, TH287 has some limitations as a research tool. It is a small molecule inhibitor and may not be suitable for studying the role of NUAK1 in certain cellular contexts, such as in the context of protein-protein interactions.
Zukünftige Richtungen
There are several potential future directions for the development and use of TH287. One area of research is the identification of biomarkers that can predict response to TH287 treatment. This may help to identify patients who are most likely to benefit from this therapy. Another area of research is the development of combination therapies that incorporate TH287 with other anticancer agents. This may further enhance the efficacy of TH287 and improve outcomes for cancer patients. Finally, there is potential for the development of second-generation inhibitors that are more potent and selective than TH287.
Synthesemethoden
The synthesis of TH287 involves a series of chemical reactions starting with commercially available starting materials. The key steps in the synthesis include the formation of the thieno[3,2-d]pyrimidine core and the introduction of the difluoromethyl group. The synthesis of TH287 has been optimized to provide high yields and purity.
Wissenschaftliche Forschungsanwendungen
TH287 has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. TH287 has also been shown to enhance the efficacy of other anticancer agents, such as radiation therapy and immune checkpoint inhibitors.
Eigenschaften
IUPAC Name |
2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N4S/c10-9(11,3-12)4-13-8-7-6(1-2-16-7)14-5-15-8/h1-2,5H,3-4,12H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHMWQAJRZLNKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2NCC(CN)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
![2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6645212.png)
![2-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-2-yl]cyclohexan-1-ol](/img/structure/B6645213.png)
![2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6645219.png)
![2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B6645223.png)




![6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide](/img/structure/B6645249.png)
![2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645262.png)

![2-[2-(aminomethyl)morpholin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B6645275.png)
